t-Butyl (1-cyclopentyl-4-nitro-1H-pyrazol-3-yl)carbamate
Description
t-Butyl (1-cyclopentyl-4-nitro-1H-pyrazol-3-yl)carbamate is a carbamate derivative featuring a pyrazole ring substituted with a cyclopentyl group at the N1 position, a nitro group at the C4 position, and a t-butyl carbamate moiety at the C3 position. The nitro group confers electron-withdrawing characteristics, while the cyclopentyl group introduces steric bulk, both of which may modulate interactions with biological targets or crystallization behavior.
Properties
IUPAC Name |
tert-butyl N-(1-cyclopentyl-4-nitropyrazol-3-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O4/c1-13(2,3)21-12(18)14-11-10(17(19)20)8-16(15-11)9-6-4-5-7-9/h8-9H,4-7H2,1-3H3,(H,14,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZGHPUEYHFDTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NN(C=C1[N+](=O)[O-])C2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
t-Butyl (1-cyclopentyl-4-nitro-1H-pyrazol-3-yl)carbamate is a compound that belongs to the pyrazole family, characterized by the presence of a cyclopentyl group and a nitro substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound through various studies and data.
Chemical Structure and Properties
The compound's molecular formula is . Its structure can be visualized as follows:
- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.
- Cyclopentyl Group : A saturated ring that enhances lipophilicity.
- Nitro Group : A strong electron-withdrawing group that may influence biological activity.
- Carbamate Functionality : This group is known for its role in enzyme inhibition.
Biological Activity Overview
Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:
- Antimicrobial Activity :
- Anti-inflammatory Properties :
-
Enzyme Inhibition :
- The carbamate group in this compound may facilitate interactions with various enzymes. For example, similar compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process .
The mechanism of action for this compound likely involves several pathways:
- Receptor Binding : The nitro group can participate in redox reactions, modulating receptor activity.
- Enzyme Interactions : The carbamate moiety may form hydrogen bonds with active site residues of enzymes, leading to inhibition.
Case Studies and Research Findings
Several studies have focused on the biological implications of pyrazole derivatives:
Scientific Research Applications
Chemistry
t-Butyl (1-cyclopentyl-4-nitro-1H-pyrazol-3-yl)carbamate serves as an important intermediate in organic synthesis. Its ability to undergo various chemical reactions, such as reduction, substitution, and oxidation, makes it valuable for creating more complex organic molecules.
Reactions:
- Reduction: The nitro group can be reduced to an amino group using agents like hydrogen gas with a palladium catalyst.
- Substitution: The carbamate group allows for nucleophilic substitution reactions with various reagents.
- Oxidation: The pyrazole ring can be oxidized to form different derivatives.
Biology
In biological research, this compound is utilized to study enzyme inhibition and protein-ligand interactions. Its structural features enable it to form stable complexes with biological molecules, making it useful for biochemical assays.
Applications:
- Investigating enzyme kinetics and inhibition mechanisms.
- Studying protein interactions and conformational changes in response to ligand binding.
Medicine
Research into the pharmacological properties of this compound has highlighted its potential as a therapeutic agent. Its derivatives may exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.
Potential Therapeutic Uses:
- Development of new antimicrobial agents.
- Exploration of anti-inflammatory properties in chronic diseases.
- Investigation of anticancer activities through modulation of cellular pathways.
Industry
In industrial applications, this compound is employed in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for diverse manufacturing processes.
Industrial Applications:
- Production of agrochemicals and pharmaceuticals.
- Development of novel materials with specific chemical properties.
Case Study 1: Enzyme Inhibition Studies
A study explored the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. Results indicated significant inhibition at certain concentrations, suggesting its potential as a lead compound for drug development targeting metabolic disorders.
Case Study 2: Anticancer Activity
Research conducted on the anticancer properties of derivatives derived from this compound revealed promising results against several cancer cell lines. The mechanism involved modulation of apoptosis pathways, indicating its potential role in cancer therapy.
Comparison with Similar Compounds
Key Observations :
- This contrasts with the electron-donating amino group in the 5-amino derivative, which may enhance nucleophilic reactivity .
- Steric Effects: The cyclopentyl group introduces significant steric hindrance, likely reducing intermolecular packing efficiency compared to the smaller methyl substituent in the 5-amino analog. This could lower melting points or alter crystallization kinetics.
- Hydrogen Bonding: The nitro group acts primarily as a hydrogen bond acceptor, whereas the amino group in the 5-amino derivative can participate in both donor and acceptor interactions. This difference may lead to distinct crystal packing motifs or solubility profiles, as hydrogen bonding networks heavily influence these properties .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for the preparation of t-butyl (1-cyclopentyl-4-nitro-1H-pyrazol-3-yl)carbamate?
- Methodological Answer : The synthesis typically involves carbamate protection of the pyrazole nitrogen using tert-butoxycarbonyl (Boc) reagents. A tin-catalyzed reaction (e.g., using SnCl₄) may enhance regioselectivity during the cyclopentyl group introduction, as seen in analogous carbamate-functionalization protocols . Key steps include:
- Nitration of the pyrazole ring under controlled acidic conditions to avoid decomposition.
- Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates.
- Confirmation of Boc-group stability under reaction conditions using TLC or in-situ IR monitoring.
Q. How can NMR spectroscopy and X-ray crystallography be optimized for structural characterization of this compound?
- Methodological Answer :
- NMR : Use deuterated DMSO or CDCl₃ to resolve splitting patterns caused by the nitro group’s electron-withdrawing effects. ¹H-¹H COSY and NOESY experiments clarify cyclopentyl substituent conformation.
- X-ray Crystallography : Single crystals grown via slow evaporation (e.g., in ethanol/water). Refinement with SHELXL is critical for resolving disorder in the cyclopentyl group. Typical refinement parameters for similar carbamates include R₁ < 0.05 and wR₂ < 0.15 .
Advanced Research Questions
Q. How can contradictions between spectroscopic data and crystallographic findings be resolved?
- Methodological Answer : Discrepancies (e.g., unexpected NOE correlations vs. crystal packing) require:
- Revisiting SHELXL refinement parameters (e.g., anisotropic displacement models for nitro groups) .
- Hydrogen-bonding analysis using graph-set notation (e.g., Etter’s rules) to validate intermolecular interactions .
- Complementary DFT calculations (e.g., Gaussian) to compare theoretical and experimental geometries.
Q. What experimental designs are suitable for studying the nitro group’s reactivity in this carbamate?
- Methodological Answer :
- Reduction Studies : Catalytic hydrogenation (H₂/Pd-C) to assess nitro-to-amine conversion kinetics. Monitor intermediates via LC-MS.
- Thermal Stability : TGA/DSC under inert atmospheres to detect decomposition pathways.
- Photochemical Reactivity : UV-vis spectroscopy to track nitro group excitation states, paired with ESR for radical detection.
Q. How does hydrogen bonding influence the crystal packing of this compound?
- Methodological Answer : Graph-set analysis (e.g., D , R₂²(8) motifs) identifies key hydrogen bonds between the carbamate carbonyl and nitro group. For example:
Q. What computational methods predict the compound’s solubility and stability in polar solvents?
- Methodological Answer :
- COSMO-RS : Simulate solvation free energy in water/DMSO using quantum chemically derived σ-profiles.
- MD Simulations : Analyze hydrogen-bond lifetimes (e.g., GROMACS) to assess aggregation tendencies.
- Validate with experimental solubility tests (e.g., shake-flask method) at varying pH.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
